O-Demethylhydroxychlorothricin

Description

Overview of Spirotetronate Polyketides: Structural Archetypes and Biosynthetic Origins

Spirotetronate polyketides are characterized by their complex molecular frameworks, which have captivated chemists and biologists alike. researchgate.net Their defining feature is a tetronic acid ring fused to a cyclohexene (B86901) ring through a spiro carbon atom. nih.gov This core structure is typically part of a larger macrocycle. acs.org In many instances, the structure also incorporates a trans-decalin ring system and is further decorated with various deoxy oligosaccharides. nih.gov

From a biosynthetic perspective, spirotetronates are classified into two main groups based on their structural motifs. acs.orgmdpi.com

Class I Spirotetronates : These compounds feature the characteristic spirotetronate moiety within a macrocycle of varying size. acs.org A well-known example is Abyssomicin C. acs.orgmdpi.com

Class II Spirotetronates : In addition to the spirotetronate core, this class contains a distinctive decalin moiety. acs.orgmdpi.com Chlorothricin, the archetype of the entire family, is a prominent member of this class. acs.orgmdpi.com

The biosynthesis of these complex molecules originates from the type I polyketide synthase (PKS) pathway. nih.govmdpi.com The process for Class I involves the iterative elongation of a carbon chain by incorporating acetyl-CoA and/or propanoyl-CoA units. nih.govmdpi.com A key step is the incorporation of a glyceryl unit to form the tetronate ring, likely via a Claisen condensation and subsequent lactonization. nih.gov The formation of the spiro-center is achieved through a crucial intramolecular Diels-Alder (IMDA) reaction. nih.govrsc.org

In Class II spirotetronates, the biosynthesis is analogous but includes an additional IMDA reaction that constructs the decalin moiety before the formation of the tetronate ring and the second IMDA cyclization that creates the spirotetronate aglycone. acs.orgnih.govmdpi.com Subsequent modifications, such as oxidations and glycosylations, lead to the final diverse natural products. nih.gov For instance, the oxygenation at the C-2 position in chlorothricolide, the aglycone of chlorothricin, is thought to occur via a Baeyer–Villiger oxidation after the spirotetronate framework is formed. acs.orgnih.gov

| Class | Defining Structural Feature | Representative Examples | Macrocycle Size |

|---|---|---|---|

| Class I | Spirotetronate moiety within a macrocycle | Abyssomicin C, Okilactomycin (B1677195) D | C11 (Abyssomicin C) |

| Class II | Spirotetronate moiety and a decalin moiety within a macrocycle | Chlorothricin, Tetrocarcin A, Maklamicin, Versipelostatin | C13 (Chlorothricin), C11 (Maklamicin), C17 (Versipelostatin) |

Contextualizing O-Demethylhydroxychlorothricin: A Key Analog within the Chlorothricin Subgroup

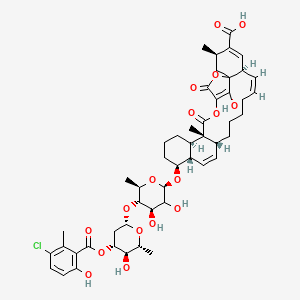

This compound is a member of the Class II spirotetronates and is a close structural analog of chlorothricin. acs.orgresearchgate.netdntb.gov.ua Chlorothricin itself is the archetypal compound for this subgroup and was first isolated from Streptomyces antibioticus. nih.govnih.gov The discovery of a family of related compounds, including this compound (also known as MC-032), came from screening microbial cultures for specific biological activities. researchgate.netamanote.com

This compound was isolated from the culture broth of Streptomyces sp. A7361. researchgate.net It shares the fundamental chlorothricin framework, which includes the 13-membered macrolactone, the spirotetronate core, and the decalin moiety. acs.orgnih.gov The structural variations among chlorothricin and its analogs, such as O-Demethylchlorothricin (MC-031) and this compound, provide valuable insight into the biosynthetic capabilities of the producing organisms and the potential for generating novel derivatives. researchgate.netdntb.gov.ua These variations typically involve modifications like demethylation or hydroxylation on the core structure, which can influence their biological profiles. researchgate.net

| Compound Name | Alternative Name | Producing Organism | Key Structural Feature/Note |

|---|---|---|---|

| Chlorothricin | - | Streptomyces antibioticus DSM 40725 | Archetype of the Class II spirotetronates. acs.orgnih.gov |

| O-Demethylchlorothricin | MC-031 | Streptomyces sp. A7361 | An analog of chlorothricin. researchgate.netamanote.com |

| This compound | MC-032 | Streptomyces sp. A7361 | An analog of chlorothricin identified as an inhibitor of cholesterol biosynthesis. researchgate.netnih.gov |

| Chlorothricolide | - | - | The aglycone (non-sugar portion) of chlorothricin. acs.orgnih.gov |

Significance of this compound in Natural Product Chemistry Research

The significance of this compound in the field of natural product chemistry lies primarily in its identification as a specific inhibitor of cholesterol biosynthesis. researchgate.netnih.gov It was discovered during a screening program designed to find microbial compounds that could block the synthesis of cholesterol from mevalonate (B85504). researchgate.net This finding positions this compound and its co-isolated analogs as valuable molecular probes for studying the intricate pathways of cholesterol metabolism.

The isolation of a suite of related compounds, including O-Demethylchlorothricin and this compound, from a single microbial source highlights the concept of combinatorial biosynthesis within natural systems. researchgate.net The study of these analogs helps to elucidate the biosynthetic machinery of the producing Streptomyces strain and provides a basis for understanding structure-activity relationships (SAR). By comparing the biological activities of these closely related structures, researchers can infer which structural motifs are crucial for their inhibitory effects. This knowledge is fundamental for the potential future design of more potent or selective enzyme inhibitors. The characterization of the chlorothricin gene cluster has paved the way for investigating the complex enzymatic reactions, such as tandem Diels-Alder cyclizations and Baeyer-Villiger oxidations, that are required to assemble these molecules. nih.gov

Structure

2D Structure

Properties

CAS No. |

134615-17-1 |

|---|---|

Molecular Formula |

C49H61ClO17 |

Molecular Weight |

957.46 |

IUPAC Name |

(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |

InChI |

InChI=1S/C49H61ClO17/c1-22-21-49-27(19-29(22)43(56)57)12-9-7-6-8-11-26-15-16-28-30(48(26,5)47(60)66-41(42(49)55)45(59)67-49)13-10-14-33(28)64-46-39(54)38(53)40(25(4)62-46)65-35-20-34(37(52)24(3)61-35)63-44(58)36-23(2)31(50)17-18-32(36)51/h9,12,15-19,22,24-28,30,33-35,37-40,46,51-55H,6-8,10-11,13-14,20-21H2,1-5H3,(H,56,57)/b12-9-/t22-,24-,25-,26-,27-,28+,30-,33+,34-,35+,37-,38-,39?,40-,46+,48-,49?/m1/s1 |

InChI Key |

SYLYEYLFHIICFD-QYKOQQNISA-N |

SMILES |

CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6C(C(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)O)O)O)C=C1C(=O)O |

Synonyms |

O-demethylhydroxychlorothricin |

Origin of Product |

United States |

Discovery and Initial Characterization of O Demethylhydroxychlorothricin

Isolation and Identification from Microbial Sources (e.g., Streptomyces sp. A7361)

O-Demethylhydroxychlorothricin, also known as MC-032, was first isolated from the culture broth of the soil bacterium Streptomyces sp. A7361. nih.govscispace.comresearchgate.net Its discovery was the result of a targeted screening program aimed at identifying microbial compounds with inhibitory activity against the biosynthesis of cholesterol from mevalonate (B85504). nih.govbioaustralis.com

The isolation and purification process involved standard chromatographic techniques. The producing microorganism, Streptomyces sp. A7361, was cultured through fermentation. nih.gov Following fermentation, the culture broth was processed to extract the bioactive components. The crude extract then underwent a series of chromatographic steps to separate the different compounds. Through this process, this compound was isolated as a distinct entity. nih.govamanote.com

The initial characterization of this compound involved various physicochemical and spectroscopic methods. These analyses established it as a new compound, structurally related to the known spirotetronate antibiotic, chlorothricin. nih.govscispace.com

Historical Context of Early Natural Product Screening for Bioactive Compounds

The discovery of this compound in the early 1990s occurred during a period of intense activity in the field of natural product screening. nih.govcapes.gov.br For decades, microorganisms, particularly the genus Streptomyces, had been a prolific source of clinically important antibiotics and other bioactive compounds. researchgate.net The "golden age" of antibiotic discovery from the 1940s to the 1970s had established Streptomyces as a biofactory for secondary metabolites. researchgate.net

By the late 1980s and early 1990s, while the rate of discovery of entirely new classes of antibiotics had slowed, the search for microbial metabolites with other therapeutic applications, such as enzyme inhibitors, was expanding. capes.gov.brnih.gov The screening program that led to the discovery of this compound is a prime example of this shift, targeting a specific biological pathway—cholesterol biosynthesis—rather than general antimicrobial activity. nih.govamanote.com This era saw the refinement of screening techniques and the use of more targeted assays to identify compounds with specific modes of action. core.ac.uk The isolation of this compound and its congeners from Streptomyces sp. A7361 underscores the continued value of this genus as a source of novel chemical diversity, even for non-antibiotic applications. nih.govdntb.gov.ua

Differentiation from Related Spirotetronate Compounds (e.g., Chlorothricin, O-Demethylchlorothricin)

This compound belongs to the spirotetronate family of polyketides, which are characterized by a spiro-linked tetronic acid and a cyclohexene (B86901) ring embedded within a macrocyclic structure. acs.orgmdpi.com Its parent compound, chlorothricin, was discovered in 1969 and set the precedent for this structural class. mdpi.com

The key distinctions between this compound, chlorothricin, and another related compound, O-Demethylchlorothricin (MC-031), lie in the specific substitutions on their shared molecular scaffold. nih.gov These differences arise from variations in the biosynthetic pathway. The biosynthesis of the chlorothricin core involves a complex series of reactions, including tandem Diels-Alder cyclizations and a Baeyer-Villiger oxidation to form the intricate polycyclic system. nih.gov

The structural variations between these compounds are subtle but significant, affecting their physicochemical properties and biological activities. The naming of these compounds reflects their structural relationship: "demethyl" indicates the absence of a methyl group present in chlorothricin, and "hydroxy" signifies the addition of a hydroxyl group.

Table of Compounds Mentioned

Molecular Mechanism of Action and Identification of Biological Targets

Inhibition of Cholesterol Biosynthesis Pathways

O-Demethylhydroxychlorothricin has been identified as an inhibitor of cholesterol biosynthesis. nih.govamanote.comresearchgate.net This inhibition is a key aspect of its biological activity.

Research has shown that this compound specifically targets the mevalonate (B85504) pathway, a crucial route for the synthesis of cholesterol and other isoprenoids. nih.govresearchgate.netresearchgate.net The mevalonate pathway involves a series of enzymatic reactions that convert acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for a vast array of essential molecules. mdpi.comresearchgate.net The enzymes in this pathway, such as HMG-CoA reductase, are critical for cholesterol production. nih.govresearchgate.net Inhibition of this pathway can have significant effects on cellular function. nih.gov this compound was discovered during a screening for microbial compounds that could inhibit the biosynthesis of cholesterol from mevalonate. nih.govresearchgate.net

This compound is structurally related to its parent compound, chlorothricin. nih.gov While both are members of the spirotetronate family of antibiotics, their inhibitory profiles can differ. acs.orgnih.gov The specific structural differences between this compound and chlorothricin, namely the demethylation and hydroxylation, likely account for any variations in their inhibitory potency and specificity towards enzymes in the cholesterol biosynthesis pathway. Further detailed comparative studies are required to fully elucidate the nuanced differences in their inhibition profiles.

Broader Molecular Activities within the Spirotetronate Family Relevant to this compound

The spirotetronate family, to which this compound belongs, is known for a range of biological activities, including potent antibacterial and antitumor properties. acs.orgnih.govmdpi.com

Members of the spirotetronate family have been shown to possess antitumor activity. acs.orgasm.orgresearchgate.net One of the proposed mechanisms for this activity involves interaction with anti-apoptotic proteins like those in the Bcl-2 family. asm.orgresearchgate.net The Bcl-2 family of proteins are key regulators of apoptosis, or programmed cell death. nih.govfrontiersin.org Anti-apoptotic members, such as Bcl-2 itself, prevent cell death, and their inhibition can trigger apoptosis in cancer cells. nih.govembopress.orgresearchgate.net For instance, the spirotetronate antibiotic Tetrocarcin A has been found to antagonize the mitochondrial functions of Bcl-2 family proteins in certain cancer cell lines. asm.org Given its structural similarity, it is plausible that this compound may also exhibit interactions with such anti-tumor targets, although specific studies on this are needed.

Spirotetronates are also recognized for their antibacterial properties. nih.govnih.gov A key target for antibacterial action in many bacteria is the fatty acid biosynthesis (FAS-II) pathway. mdpi.comnih.gov One of the crucial enzymes in this pathway is enoyl-acyl carrier protein (ACP) reductase, commonly known as FabI. mdpi.comnih.govnih.gov Inhibition of FabI disrupts the production of essential fatty acids, leading to bacterial growth inhibition or death. nih.govdebiopharm.com The potential for spirotetronates, including this compound, to inhibit bacterial enzymes like FabI contributes to their classification as antibiotics. nih.govnih.gov

This compound as a Research Tool for Elucidating Biochemical Pathways

Compounds that specifically inhibit certain enzymes or pathways are invaluable tools in biochemical research. acs.orgnih.gov By observing the effects of an inhibitor on a biological system, researchers can deduce the function of the inhibited pathway. libretexts.orgwikipedia.orglumenlearning.com this compound, with its specific inhibitory action on the mevalonate pathway, can be utilized to study the roles of cholesterol and other isoprenoids in various cellular processes. researchgate.net Its use can help in understanding the complex regulation of metabolic networks and the consequences of their disruption. nih.gov

Structure Activity Relationship Sar Studies of O Demethylhydroxychlorothricin and Its Analogues

Investigation of Core Spirotetronate Aglycone Modifications on Molecular Activity

The spirotetronate aglycone, a defining feature of this class of compounds, is a primary determinant of their biological activity. nih.govrsc.org This core structure consists of a spiro-linked cyclohexene (B86901) ring and a tetronic acid moiety embedded within a macrocycle. nih.govmdpi.com In the case of chlorothricin and its analogues, this macrocycle is a macrolactone ring, a feature that distinguishes them from some other spirotetronates. rsc.org

The aglycone of chlorothricin, known as chlorothricolide, is formed through a series of complex biosynthetic steps, including a proposed Baeyer-Villiger oxidation to create the macrolactone. nih.govrsc.org While the aglycone itself, chlorothricolide, does show some inhibitory activity against enzymes like pyruvate (B1213749) carboxylase, it is significantly less potent than the fully glycosylated chlorothricin, highlighting the importance of the sugar moieties for enhanced biological activity. acs.org

Studies on related spirotetronates have further illuminated the role of the aglycone. For instance, in the abyssomicin family, the presence of an enone moiety within the core structure is considered essential for their potent antibiotic activity. rsc.org Synthetic efforts that have produced various analogues have been instrumental in these findings, although producing sufficient quantities for comprehensive SAR studies remains a challenge. acs.orgescholarship.org The stereochemistry of the spirotetronate core is also a critical factor, presenting significant challenges for total synthesis. researchgate.net

| Compound | Core Modification | Impact on Activity | Reference |

|---|---|---|---|

| Chlorothricolide | Aglycone of chlorothricin (lacks sugar moieties) | Reduced inhibitory activity against pyruvate carboxylase compared to chlorothricin. | acs.org |

| Abyssomicin C | Contains an enone moiety in the spirotetronate core. | The enone is essential for its potent antibiotic properties. | rsc.org |

| atrop-O-benzyl-desmethylabyssomicin C | Global demethylation and protection of a pendant alcohol as a benzyl (B1604629) ether on the abyssomicin core. | Increased selectivity for Gram-positive bacteria over mammalian cell lines, suggesting methyl groups are not critical for antibiotic activity but play a role in mammalian target binding. | mdpi.com |

Influence of Oligosaccharide Chains on Biological Target Engagement

The oligosaccharide chains attached to the spirotetronate aglycone play a critical role in the biological activity and target engagement of O-Demethylhydroxychlorothricin and its analogues. nih.govnih.gov Glycosylation, the process of attaching these sugar moieties, is crucial for the antibacterial activity of these compounds. nih.govfrontiersin.org

For instance, chlorothricin and its derivatives that possess deoxysugar moieties exhibit antibacterial activity, whereas the aglycone alone (chlorothricolide) does not show an inhibition zone against B. subtilis. nih.gov This indicates that the sugar chains are essential for the molecule's ability to interact with its bacterial target. The glycosylation of the spirotetronate macrolide skeleton is not only vital for the antibacterial activity but also for the stability of the compound. nih.govfrontiersin.org

In the broader family of spirotetronates, the number and type of sugar units have been shown to be proportional to their antimicrobial activity. nih.govacs.org For example, in the tetrocarcin family, an increased number of carbohydrate units (digitoxose and amicetose) at the C-9 position correlates with higher antimicrobial potency. nih.govacs.org Similarly, for tetrocarcin analogues, extended oligosaccharide chains enhance biological activity. mdpi.com The deoxysugar moieties are known to be critical for the bioactivity of many natural products, and their diversification is a promising strategy for developing new drugs. nih.gov

The biosynthesis of these complex sugar units, such as D-kijanose, L-digitoxose, and L-amicetose, involves a cascade of enzymatic reactions starting from precursors like D-glucose-1-phosphate. nih.govasm.org Understanding these biosynthetic pathways offers opportunities for generating novel analogues with altered glycosylation patterns through genetic engineering. asm.org

| Compound/Analogue Family | Oligosaccharide Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| Chlorothricin vs. Chlorothricolide | Presence vs. absence of deoxysugar moieties. | Essential for antibacterial activity against B. subtilis. | nih.gov |

| Tetrocarcin A Analogues | Number of digitoxose (B191001) and amicetose (B1208693) units at C-9. | Proportional to antimicrobial activity. | nih.govacs.org |

| Tetrocarcin N vs. Tetrocarcin O | Extended oligosaccharide chain in Tetrocarcin N. | Tetrocarcin N is substantially more potent. | mdpi.com |

| Kijanimicin | Oligosaccharide chain at C-9. | Important modulator of Bcl-2 inhibition activity. | nih.gov |

Impact of O-Demethylation and Other Tailoring Modifications on Structural Determinants of Activity

Tailoring modifications, such as O-demethylation, hydroxylation, and chlorination, play a significant role in fine-tuning the biological activity of chlorothricin and its analogues. frontiersin.orgontosight.ainih.gov The specific compound of interest, this compound, is itself a product of such modifications.

The introduction of a hydroxyl group can affect a compound's solubility, stability, and biological activity. ontosight.ai For instance, 2'''-Hydroxychlorothricin has been investigated for its potential as an antibiotic, with the hydroxyl modification potentially altering its spectrum of activity or effectiveness. ontosight.ai C-31 hydroxychlorothricin has demonstrated antitumor activity in mice. acs.org

O-demethylation, the removal of a methyl group, is another critical modification. In the case of the related abyssomicin C, global demethylation was shown to increase its selectivity for bacterial targets over mammalian cells. mdpi.com The methyl groups in the native compound appear to be involved in its binding to mammalian targets but are less critical for its antibiotic function. mdpi.com

Chlorination is another key tailoring step. Deschloro-chlorothricin, which lacks the chlorine atom on the methylsalicylic acid (MSA) moiety, shows reduced antibacterial activity compared to chlorothricin. frontiersin.orgnih.gov This suggests that the chlorine atom contributes to the compound's potency. The biosynthesis of these modifications is carried out by specific enzymes, such as methyltransferases and halogenases, encoded within the chlorothricin gene cluster. frontiersin.orgnih.gov For example, the enzyme ChlB4 is responsible for the C5-chlorination of the MSA moiety. frontiersin.orgnih.gov

| Compound | Tailoring Modification | Effect on Activity | Reference |

|---|---|---|---|

| 2'''-Hydroxychlorothricin | Hydroxylation at the 2''' position. | Can alter solubility, stability, and the spectrum or effectiveness of its antibacterial activity. | ontosight.ai |

| C-31 hydroxychlorothricin | Hydroxylation at the C-31 position. | Exhibits antitumor activity. | acs.org |

| atrop-O-benzyl-desmethylabyssomicin C | Global demethylation. | Increased selectivity for Gram-positive bacteria over mammalian cells. | mdpi.com |

| Deschloro-chlorothricin | Lacks the chlorine atom on the methylsalicylic acid moiety. | Reduced antibacterial activity compared to chlorothricin. | frontiersin.orgnih.gov |

| Demethylsalicycloyl chlorothricin | Lacks the methyl group on the salicyl moiety. | Decreased biological activity compared to chlorothricin. | osaka-u.ac.jp |

Synthetic Modifications for SAR Exploration

The synthesis of analogues of this compound and related spirotetronates is crucial for conducting detailed structure-activity relationship (SAR) studies. rsc.orgacs.org While nature provides a diverse array of these compounds, chemical synthesis allows for the creation of novel derivatives with targeted modifications that can help to pinpoint the exact structural features responsible for their biological activity. nih.govasm.org

Total synthesis of complex natural products like chlorothricolide, the aglycone of chlorothricin, has been a significant focus of research. asm.org These synthetic endeavors not only confirm the structure of the natural products but also provide access to key intermediates that can be used to generate a library of analogues. rsc.orgescholarship.org Key reactions, such as the Diels-Alder cycloaddition, have been central to many synthetic strategies for constructing the spirotetronate core. rsc.org

However, the synthesis of the entire chlorothricin molecule has proven to be extremely challenging and has not yet been fully achieved. asm.org This has limited the extent to which the aglycone can be modified in a laboratory setting. asm.org Consequently, much of the SAR data for this family of compounds comes from the isolation of naturally occurring analogues and from biosynthetic engineering approaches. nih.govacs.org

In related spirotetronates, synthetic modifications have yielded valuable insights. For example, the synthesis of an analogue of atrop-abyssomicin C, atrop-o-benzyl-desmethylabyssomicin C, resulted in a compound with reduced toxicity. mdpi.com Similarly, the synthesis of a focused library of compounds based on the tetronic acid scaffold of RK-682 led to the discovery of more potent enzyme inhibitors. rsc.org These examples highlight the power of synthetic chemistry to generate novel compounds with improved therapeutic properties.

| Analogue/Family | Synthetic Modification | SAR Insight | Reference |

|---|---|---|---|

| atrop-o-benzyl-desmethylabyssomicin C | Total synthesis of an atrop-abyssomicin C analogue. | Resulted in a compound that was three-fold less toxic than the parent compound. | mdpi.com |

| RK-682 Analogues | Synthesis of a focused library based on the RK-682 scaffold. | Yielded compounds with 10-times higher potency as VHR inhibitors. | rsc.org |

| RK-682 Enamine Analogues | Replacement of the 3-acyl substituent with an amine. | Resulted in compounds with interesting selectivity profiles against various phosphatases. | rsc.org |

Computational and In Silico Approaches to SAR Analysis

Computational and in silico methods, such as molecular docking and virtual screening, are increasingly being used to investigate the structure-activity relationships of complex natural products like this compound and its analogues. nih.govresearchgate.neteurjchem.com These approaches allow researchers to predict how these molecules might interact with their biological targets at the atomic level, providing insights that can guide the design of new, more potent derivatives. nih.govpcbiochemres.com

For example, molecular docking studies have been used to investigate the binding of deschloro-chlorothricin to Aurora A kinase (AURKA), a protein implicated in some cancers. nih.govresearchgate.net These studies predicted that deschloro-chlorothricin would bind with high affinity to the kinase, a finding that was later confirmed by in vitro experiments. nih.gov The docking simulations showed that the compound fits into the same binding pocket as known AURKA inhibitors, forming specific hydrophobic interactions and hydrogen bonds with amino acid residues in the active site. nih.govresearchgate.net

Virtual screening of large compound databases is another powerful in silico technique. nih.gov In the study that identified deschloro-chlorothricin as an AURKA inhibitor, a virtual screen of the ZINC natural product database was performed, leading to the selection of nine candidate compounds for further testing. nih.gov This highlights the ability of computational methods to efficiently screen vast numbers of molecules and prioritize those with the highest likelihood of being active.

While these computational approaches are powerful tools, their predictions must always be validated through experimental testing. nih.goveurjchem.com The integration of in silico and in vitro methods provides a robust platform for drug discovery, accelerating the identification and optimization of lead compounds. nih.gov

| Compound | Computational Method | Biological Target | Key Finding | Reference |

|---|---|---|---|---|

| Deschloro-chlorothricin | Molecular Docking | Aurora A kinase (AURKA) | Predicted high-affinity binding to the AURKA active site, which was experimentally verified. The binding affinity was calculated to be between -14.41 and -11.53 kcal/mol. | nih.govresearchgate.net |

| Deschloro-chlorothricin | Virtual Screening | Aurora A kinase (AURKA) | Identified as a potential AURKA inhibitor from a large natural product database. | nih.gov |

Advanced Analytical Methodologies in O Demethylhydroxychlorothricin Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the characterization of novel natural products such as O-Demethylhydroxychlorothricin. This method provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. acs.org In the initial discovery of this compound, also known as MC-032, from the fermentation broth of Streptomyces sp. A7361, HRMS was indispensable. umn.eduresearchgate.net

By yielding an accurate mass, researchers can distinguish between compounds with the same nominal mass but different elemental compositions. This level of precision is critical for confirming the proposed molecular formula of C₃₀H₄₀O₉, differentiating it from other co-isolated metabolites and providing foundational data that supports the structural information obtained from other spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structure Elucidation and Stereochemical Assignment (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environments of hydrogen and carbon atoms, two-dimensional (2D) NMR experiments are essential to piece together the complex spirotetronate framework. acs.orgnih.gov

The structural determination of this compound and its analogs involves a battery of 2D NMR experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to trace out spin systems within the molecule, such as those in the decalin ring system and the glycosidic moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the various structural fragments, such as linking the glycoside to the aglycone and establishing the connectivity across the macrocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the relative stereochemistry of the molecule, including the configuration of the spirocenter and the various stereocenters in the decalin and sugar components.

Through the combined interpretation of these spectra, scientists were able to define the unique structure of this compound, distinguishing it from the closely related compound O-demethylchlorothricin. nih.gov

Advanced Chromatographic Separations (e.g., HPLC, LC-MS/MS) for Isolation, Purification, and Quantitative Analysis

The isolation of pure this compound from a complex fermentation broth is a significant challenge that requires advanced chromatographic techniques. chromatographyonline.com The process typically involves multiple steps to separate the target compound from a myriad of other metabolites produced by the Streptomyces strain. umn.edu

High-Performance Liquid Chromatography (HPLC) is the key technology used for both the purification and quantitative analysis of this compound. nih.govresearchgate.net The initial isolation of this compound involved several chromatographic stages, including adsorption chromatography and flash chromatography, followed by semi-preparative HPLC to achieve high purity. umn.edu Reversed-phase HPLC, often using a C18 column, is a standard method for separating spirotetronate polyketides based on their hydrophobicity. scispace.com

The table below summarizes a typical chromatographic approach for the isolation of such compounds.

| Technique | Stationary Phase | Purpose | Typical Eluents |

| Adsorption Chromatography | Diaion HP-20 | Initial capture from broth | Methanol/Water mixtures |

| Flash Chromatography | Silica Gel | Fractionation of crude extract | Hexane/Ethyl Acetate gradients |

| Preparative HPLC | C18 (Octadecylsilyl) | Final purification of target compound | Acetonitrile/Water gradients |

Furthermore, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for detecting and quantifying this compound in complex mixtures, even at very low concentrations. This is particularly useful for analyzing crude extracts or for metabolic profiling studies.

Application of Metabolomics and Proteomics in Biosynthetic Pathway Analysis

Understanding how Streptomyces constructs a complex molecule like this compound requires delving into its genetic and enzymatic machinery. Metabolomics and proteomics are powerful "omics" approaches used to analyze the biosynthetic pathways of natural products. universiteitleiden.nl While specific studies on this compound are not detailed, the strategies are well-established for spirotetronate antibiotics in Streptomyces. researchgate.netnih.gov

Metabolomics , often utilizing LC-HRMS, involves the comprehensive analysis of all small-molecule metabolites in the organism under different conditions. mdpi.compreprints.org By comparing the metabolic profile of the wild-type Streptomyces strain with that of a mutant where a key biosynthetic gene is knocked out, researchers can identify pathway intermediates and shunt products, providing clues to the function of the inactivated gene.

Proteomics focuses on identifying and quantifying the entire set of proteins expressed by an organism. nih.gov A strategy known as "proteomining" can be used to identify the enzymes involved in a specific biosynthetic pathway. nih.gov This is achieved by comparing the proteome of the Streptomyces strain when it is actively producing this compound versus when it is not. Proteins that are significantly upregulated during production are likely part of the biosynthetic machinery. The genes encoding these proteins can then be located within the genome, often clustered together in a biosynthetic gene cluster (BGC). nih.gov

Integrating these omics datasets with genomic information provides a comprehensive picture of the biosynthetic pathway, from the genes in the BGC to the enzymes they encode and the chemical reactions they catalyze to build the final natural product. universiteitleiden.nl

Future Directions and Emerging Research Avenues for O Demethylhydroxychlorothricin

Complete Elucidation of Remaining Biosynthetic Steps and Enzyme Mechanisms

Future research should prioritize the following areas:

Diels-Alder Cyclizations: The biosynthesis is postulated to involve two formal Diels-Alder reactions to construct the complex polycyclic core. researchgate.net While candidate enzymes have been proposed, the exact proteins responsible for catalyzing these crucial C-C bond formations and their mechanisms have not been definitively characterized. In vitro enzymatic assays with purified recombinant proteins and putative substrates are necessary to confirm their function.

Baeyer-Villiger Oxidation: A Baeyer-Villiger oxidation is proposed to install an oxygen atom into the macrocyclic ring, a critical step in forming the macrolactone structure. nih.govresearchgate.net Identifying the specific Baeyer-Villiger monooxygenase and elucidating its substrate specificity and catalytic mechanism are essential.

Regulatory Networks: The roles of regulatory proteins, such as the TetR-family regulator ChlF1 and the SARP family activator ChlF2, have been partially described. nih.govnih.govfrontiersin.orgnih.gov ChlF1 modulates biosynthesis by binding to the final products and intermediates, while ChlF2 activates the transcription of several key genes. nih.govnih.gov A complete understanding of the entire regulatory cascade, including how these regulators respond to environmental and metabolic signals, is needed to fully comprehend and manipulate chlorothricin production.

A detailed biochemical and structural analysis of the enzymes involved will provide a deeper understanding of these complex reactions.

| Enzyme/Protein | Proposed or Confirmed Function | Reference |

| ChlA1-6 | Polyketide Synthase (PKS) multienzyme complex; synthesizes the linear polyketide precursor. | researchgate.net |

| ChlB3 | Acyltransferase; introduces the 6-methylsalicylic acid (6MSA) moiety to an acyl carrier protein (ACP). | proquest.com |

| ChlE1-3 | Candidate enzymes for the Baeyer-Villiger oxidation step. | researchgate.net |

| ChlF1 | TetR-family transcriptional regulator; represses and activates different genes in the cluster. | nih.govnih.gov |

| ChlF2 | SARP family transcriptional activator; positively regulates several biosynthetic genes. | frontiersin.orgnih.gov |

| ChlK | Type II Thioesterase; likely removes aberrantly loaded substrates from the PKS. | nih.govfrontiersin.org |

Rational Design and Synthesis of Novel Chemical Probes and Molecular Tools

To investigate the mechanism of action and identify the cellular targets of O-Demethylhydroxychlorothricin, the rational design and synthesis of specialized chemical probes are indispensable. rsc.org These molecular tools are derivatives of the parent compound, modified to include reporter functionalities without compromising their core biological activity. unimi.it

Key strategies for probe development include:

Photoaffinity Labeling (PAL) Probes: Incorporating photoreactive groups, such as benzophenones or diazirines, into the structure of this compound. rsc.org Upon photoactivation, these probes form covalent bonds with their binding partners, enabling the irreversible capture and subsequent identification of specific molecular targets.

Bioorthogonal "Clickable" Probes: Introducing a small, inert chemical handle, like a terminal alkyne or an azide (B81097), onto the molecule. This allows for the specific attachment of reporter tags (e.g., fluorophores, biotin) via bioorthogonal click chemistry reactions, facilitating visualization and affinity purification of target proteins from complex cellular lysates. rsc.org

The synthesis of these probes requires a thorough understanding of the structure-activity relationship (SAR) of this compound to identify positions where modifications are tolerated. unimi.it These molecular tools will be crucial for definitively identifying protein targets and studying drug-target engagement within a cellular context. rsc.orgresearchgate.net

| Probe Type | Modification | Application | Reference |

| Photoaffinity Probe | Addition of a benzophenone (B1666685) or diazirine group. | Covalent labeling and identification of direct binding targets. | rsc.org |

| "Clickable" Probe | Addition of a terminal alkyne or azide handle. | Target visualization (fluorescence microscopy), affinity purification, and proteomic analysis. | unimi.it |

Exploration of Undiscovered or Cryptic Molecular Targets

The primary known molecular targets for the chlorothricin family are enzymes central to metabolism, including pyruvate (B1213749) carboxylase and malate (B86768) dehydrogenase. frontiersin.orgproquest.com While inhibition of these enzymes explains some of the compound's bioactivity, complex natural products often interact with multiple cellular targets. The exploration of undiscovered or "cryptic" molecular targets is a promising avenue for uncovering novel mechanisms of action and expanding the therapeutic potential of this compound.

Future research should employ modern, unbiased screening methods:

Chemical Proteomics: Utilizing the biotin-tagged chemical probes developed in section 8.2, researchers can perform affinity purification followed by mass spectrometry (AP-MS). This technique allows for the pulldown and identification of the complete interactome of this compound from cell extracts, revealing both high-affinity targets and potentially weaker, transient interactors.

In Silico and Computational Screening: Computational methods like molecular docking and virtual screening can be used to search large databases of protein structures for potential binding partners. mdpi.com By predicting binding interactions between this compound and a wide array of proteins, this approach can generate hypotheses for new targets that can then be validated experimentally. mdpi.com

Discovering new molecular targets could reveal unexpected biological activities and provide a rationale for developing this compound analogues for new therapeutic indications. The activation of cryptic biosynthetic gene clusters is a known strategy for finding new molecules nih.gov; a parallel approach focused on finding cryptic targets for existing molecules is equally valuable.

Development of Sustainable and Efficient Synthetic Routes for Complex Analogues

The structural complexity of this compound and its parent compound presents a significant challenge for chemical synthesis. While total syntheses of chlorothricin have been achieved, these routes are often long and low-yielding, limiting the large-scale production and derivatization needed for further research. The development of efficient, scalable, and sustainable synthetic strategies is crucial for advancing the study of this molecular family. escholarship.org

Future synthetic efforts should focus on:

Convergent Synthesis: Designing routes where complex fragments of the molecule are synthesized independently and then joined together in the later stages. nih.gov This approach is typically more efficient and flexible for creating analogues than a linear synthesis.

Stereocontrolled Reactions: Developing novel methodologies for the highly selective construction of the multiple stereocenters within the molecule. This reduces the formation of unwanted isomers and simplifies purification.

Chemoenzymatic Synthesis: Combining the power of chemical synthesis with the high selectivity of biological catalysts. Enzymes from the chlorothricin biosynthetic pathway could be harnessed in vitro to perform difficult transformations, such as the specific glycosylations or cyclizations, on synthetic intermediates.

Green Chemistry Principles: Employing environmentally benign reagents and solvents, minimizing waste, and designing atom-economical reactions to ensure that the synthesis is not only efficient but also sustainable.

Successfully developing such routes will be critical for producing sufficient quantities of this compound and a diverse library of analogues for comprehensive biological evaluation. researchgate.net

Q & A

Q. What are the key ethical guidelines for conducting toxicity studies on this compound in animal models?

- Methodological Answer :

- 3Rs principle : Minimize animal use via computational predictions; refine procedures to reduce suffering .

- IACUC approval : Submit study designs for review, including endpoints for humane euthanasia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.